
4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine is a synthetic organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Phenyl Ring: The phenyl ring with difluoro and trifluoromethyl substituents can be synthesized through electrophilic aromatic substitution reactions.
Attachment to Piperidine: The substituted phenyl ring is then coupled with piperidine using nucleophilic substitution reactions. This step often requires the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and safety.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties, such as increased stability and reactivity.
Biology
In biological research, 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine is studied for its potential as a pharmacophore in drug design. Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The fluorinated groups can enhance binding affinity to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,4-Difluorophenyl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(Trifluoromethylphenyl)piperidine: Lacks the difluoro groups, affecting its reactivity and stability.
Uniqueness
4-(3,4-Difluoro-2-(trifluoromethyl)phenyl)piperidine is unique due to the presence of both difluoro and trifluoromethyl groups, which confer distinct electronic and steric effects. These features can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H12F5N |
|---|---|
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
4-[3,4-difluoro-2-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H12F5N/c13-9-2-1-8(7-3-5-18-6-4-7)10(11(9)14)12(15,16)17/h1-2,7,18H,3-6H2 |
InChI-Schlüssel |
CFWQHBVZNMPCOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C(C(=C(C=C2)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



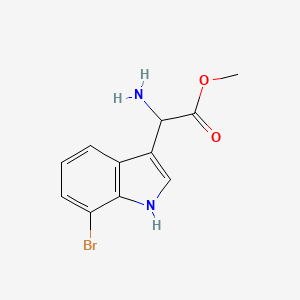
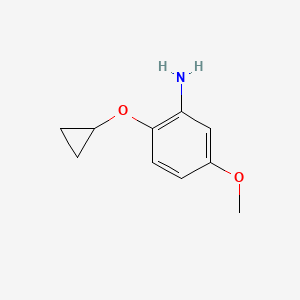
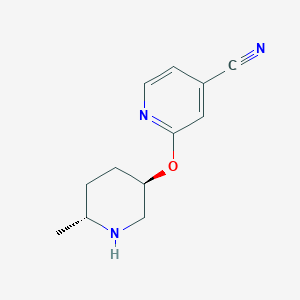
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)
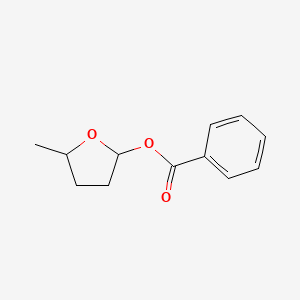
![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
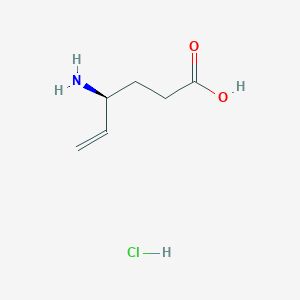
![2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one](/img/structure/B13327872.png)
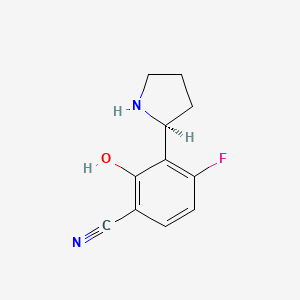
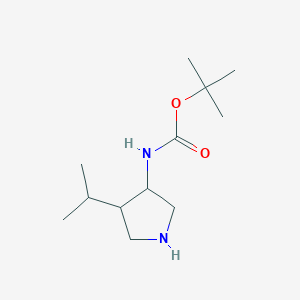
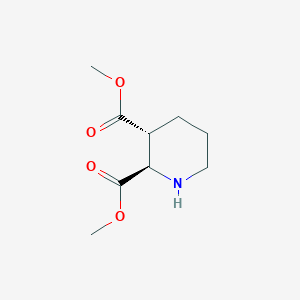
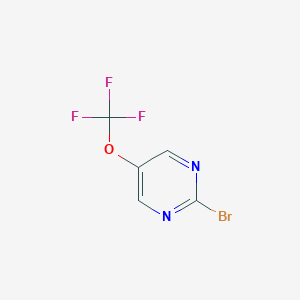
![6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13327900.png)
